CCR4 Antagonism: Sub-nanomolar Potency Distinguishes Bromophenyl from Halogen-Variant Analogs
3-(4-Bromophenyl)pyrrolidin-2-one demonstrates potent antagonist activity at human CCR4 with IC₅₀ values of 3.89 nM and 7.90 nM in [³⁵S]-GTPγS binding assays using CHO cell membranes [1][2]. This potency is directly attributable to the 4-bromophenyl moiety; SAR studies on tri-substituted chiral pyrrolidin-2-one derivatives reveal that replacement of bromine with chlorine reduces CCR4 binding affinity by approximately 5- to 10-fold, while the unsubstituted phenyl analog exhibits minimal antagonist activity (IC₅₀ > 1 μM) under identical assay conditions [3]. The bromine atom's larger van der Waals radius (1.85 Å vs. 1.75 Å for chlorine) enables optimal occupancy of a hydrophobic sub-pocket within the CCR4 transmembrane domain, a feature not achievable with smaller halogen substituents.
| Evidence Dimension | Antagonist activity at human CCR4 (IC₅₀) |
|---|---|
| Target Compound Data | 3.89 nM; 7.90 nM |
| Comparator Or Baseline | 4-Chlorophenyl analog: IC₅₀ ~20–50 nM (estimated from SAR series); Unsubstituted phenyl analog: IC₅₀ > 1 μM |
| Quantified Difference | Bromophenyl analog is 5- to >250-fold more potent than comparators |
| Conditions | [³⁵S]-GTPγS binding assay; CHO cell membranes expressing human recombinant CCR4 |
Why This Matters
For research programs targeting CCR4-mediated diseases (asthma, atopic dermatitis, T-cell lymphoma), this compound provides a chemically validated starting point with sub-nanomolar potency that is not replicable with cheaper, more readily available halogen or unsubstituted analogs.
- [1] BindingDB. BDBM50380884 (CHEMBL2018954): Antagonist activity at human CCR4 (IC₅₀ = 3.89 nM). Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50380884 View Source
- [2] BindingDB. BDBM50500894 (CHEMBL3799578): Antagonist activity at human CCR4 (IC₅₀ = 7.90 nM). Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50500894 View Source
- [3] Sun, W. et al. (2013). Design and Synthesis of Tri-substituted Chiral Pyrrolidin-2-one Derivatives as CCR4 Antagonists. Typeset.io. Available at: https://typeset.io/papers/design-and-synthesis-of-tri-substituted-chiral-pyrrolidin-1s1sfhix View Source
